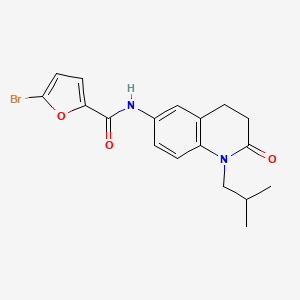![molecular formula C23H26ClN3O2 B2578350 1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912896-32-3](/img/structure/B2578350.png)
1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound . This ring is substituted with a butyl group, a pyrrolidin-2-one group, and a 4-chlorophenoxyethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a suitable benzimidazole derivative with a 4-chlorophenoxyethyl compound . The butyl group and the pyrrolidin-2-one group could be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data, it’s not possible to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Without specific data, it’s not possible to provide a detailed analysis of these properties .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Crystal Structure Analysis : A study by Liu et al. (2012) discusses the crystal structure of a related compound, highlighting dihedral angles and intramolecular hydrogen bonding, which are significant for understanding the chemical properties and reactivity of similar compounds (Liu et al., 2012).
Photophysical Studies
- Photophysical Behavior in Mixed Solvents : Seth et al. (2009) investigated the photophysics of a hemicyanine dye in various solvents, providing insights into the behavior of similar compounds in different chemical environments, which is essential for applications in dye chemistry and molecular sensing (Seth et al., 2009).
Synthesis of Polyfunctional Compounds
- One-pot Synthesis of Polyfunctional Pyridines : A study by Latif et al. (2003) presents methods for the synthesis of novel polyfunctional pyridines, which could be relevant for the synthesis of derivatives of 1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one for various chemical applications (Latif et al., 2003).
Catalytic Activity
- Catalysis in Carbon-Carbon Bond Forming Reactions : Akkoç et al. (2016) reported on the synthesis and characterization of novel benzimidazolium salts and their use as catalysts in Suzuki-Miyaura cross-coupling reactions, which is crucial for the development of new catalysts in organic synthesis (Akkoç et al., 2016).
Optical Properties of Derivatives
- Optical Properties of Novel Derivatives : Research by Ge et al. (2014) focused on the synthesis and characterization of novel derivatives with specific fluorescence properties, which is useful for applications in optical materials and sensors (Ge et al., 2014).
Electropolymerization
- Electropolymerization Studies : Lengkeek et al. (2010) explored the electropolymerization of pyrrole derivatives, providing insights into the polymerization behavior of similar compounds which can be applied in material science (Lengkeek et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-butyl-4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-3-12-26-16-17(15-22(26)28)23-25-20-6-4-5-7-21(20)27(23)13-14-29-19-10-8-18(24)9-11-19/h4-11,17H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGLHFMJJJVUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


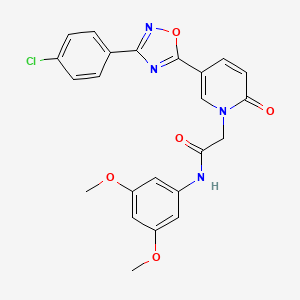



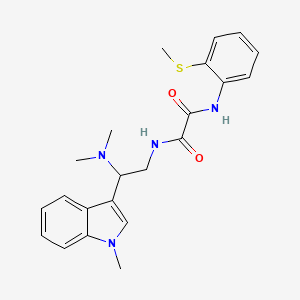

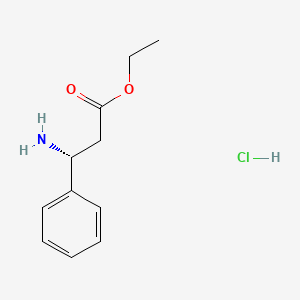
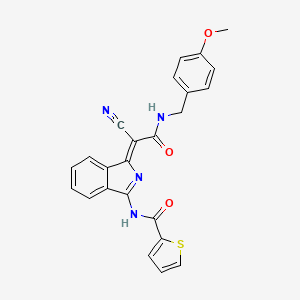

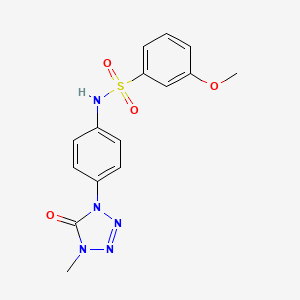
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2578281.png)

